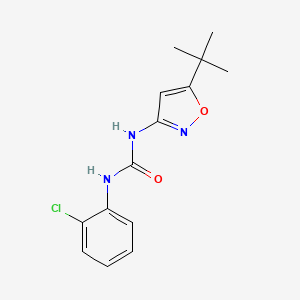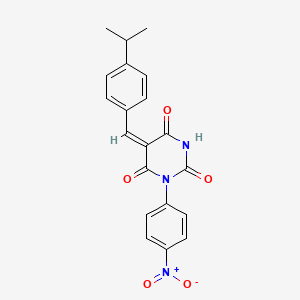![molecular formula C17H33N3O4S B5348240 N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CSP-1103 and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
CSP-1103 has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CSP-1103 has been found to have a modulatory effect on the activity of ion channels, which are important for the transmission of nerve impulses. This compound has also been studied for its potential use in the treatment of neuropathic pain.
In pharmacology, CSP-1103 has been found to have a positive allosteric modulatory effect on the activity of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function and has been implicated in various neurological disorders such as Alzheimer's disease. CSP-1103 has also been studied for its potential use in the treatment of schizophrenia.
In medicinal chemistry, CSP-1103 has been studied for its potential use as a lead compound for the development of new drugs. This compound has been found to have a unique structure that can be modified to improve its pharmacological properties.
Mécanisme D'action
CSP-1103 exerts its effects by modulating the activity of ion channels and receptors. This compound has been found to have a positive allosteric modulatory effect on the activity of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function and has been implicated in various neurological disorders such as Alzheimer's disease. CSP-1103 has also been found to modulate the activity of voltage-gated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CSP-1103 has been found to have a wide range of biochemical and physiological effects. This compound has been found to modulate the activity of ion channels and receptors, which are important for the transmission of nerve impulses. CSP-1103 has also been found to have a modulatory effect on the release of neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
CSP-1103 has several advantages for lab experiments. This compound has a unique structure that can be modified to improve its pharmacological properties. CSP-1103 has also been found to have a high affinity for its target receptors, which makes it a useful tool for studying the activity of these receptors. However, CSP-1103 has some limitations for lab experiments. This compound has a short half-life, which can make it difficult to study its effects over a prolonged period. CSP-1103 is also relatively expensive, which can limit its use in some labs.
Orientations Futures
There are several future directions for the study of CSP-1103. One potential direction is the development of new drugs based on the structure of CSP-1103. This compound has a unique structure that can be modified to improve its pharmacological properties. Another potential direction is the study of the effects of CSP-1103 on other ion channels and receptors. This compound has been found to modulate the activity of the alpha-7 nicotinic acetylcholine receptor and voltage-gated potassium channels, but its effects on other receptors are not well understood. Finally, the potential use of CSP-1103 in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia should be further explored.
Méthodes De Synthèse
The synthesis of CSP-1103 involves the reaction of 3-(cyclohexyloxy)propylamine with 4-piperidinecarboxylic acid in the presence of N,N-dimethylsulfamide (DMSO). The reaction results in the formation of CSP-1103. The purity and yield of the compound can be improved by using appropriate purification methods such as chromatography.
Propriétés
IUPAC Name |
N-(3-cyclohexyloxypropyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O4S/c1-19(2)25(22,23)20-12-9-15(10-13-20)17(21)18-11-6-14-24-16-7-4-3-5-8-16/h15-16H,3-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACPXQDXIUHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCOC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)


![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)